molecular formula C18H15FN2OS B2823734 1-benzoyl-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 1223850-49-4

1-benzoyl-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2823734
CAS No.: 1223850-49-4
M. Wt: 326.39
InChI Key: PVNXQNFEZKPMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a heterocyclic compound featuring an imidazole core substituted with a benzoyl group at position 1, a 4-fluorophenyl group at position 4, two methyl groups at position 2, and a thione (C=S) group at position 3. The structural rigidity conferred by the dimethyl groups and the electron-withdrawing fluorine atom may influence its reactivity and physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

[4-(4-fluorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-18(2)20-15(12-8-10-14(19)11-9-12)17(23)21(18)16(22)13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNXQNFEZKPMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzoyl-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and experimental findings related to this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique imidazole ring structure with significant substituents that influence its biological activity. The presence of a fluorine atom on the phenyl ring is noteworthy as it can enhance the lipophilicity and metabolic stability of the compound.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of this compound have been investigated in various studies.

Anticancer Activity

Several studies have reported the anticancer potential of imidazole derivatives. For instance, a comparative study on related compounds demonstrated that those with a 4-fluorophenyl group exhibited enhanced inhibitory effects on cancer cell lines such as MCF-7 and HepG2. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics (Table 1).

CompoundCancer Cell LineIC50 (μM)Reference
This compoundMCF-70.66
SunitinibMCF-70.039
Benzimidazole derivativeHepG21.98

Antimicrobial Activity

The antimicrobial efficacy of similar imidazole derivatives has been assessed against various bacterial strains. Compounds structurally related to this compound showed promising results against Gram-positive and Gram-negative bacteria (Table 2).

CompoundBacterial StrainMIC (μg/ml)Reference
Related Imidazole DerivativeS. typhi50
Standard AntibioticAmpicillin100

The mechanism through which this compound exerts its effects may involve modulation of specific receptors or pathways. For example, related compounds have been identified as positive allosteric modulators of GABA-A receptors, influencing neurotransmission and potentially providing neuroprotective effects .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and various biological targets. These studies suggest that the fluorine substitution enhances binding affinity due to improved interactions with hydrophobic pockets in target proteins.

Case Studies

A series of experiments conducted on animal models demonstrated the efficacy of imidazole derivatives in reducing tumor growth and enhancing survival rates in treated subjects compared to control groups. One notable study highlighted a significant reduction in tumor size in mice treated with a related imidazole derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to 1-benzoyl-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione exhibit significant antimicrobial properties. Studies have shown that thione derivatives can effectively inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer activity. A study highlighted the ability of thione derivatives to induce apoptosis in cancer cells through the activation of specific signaling pathways . The structural modifications in imidazole derivatives can enhance their potency against different cancer cell lines.

Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research indicates that imidazole-based compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This makes them potential therapeutic agents for diseases characterized by chronic inflammation.

Agricultural Applications

Pesticidal Activity
The thione derivative has shown promise as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, leading to effective pest control without significant toxicity to non-target organisms . Field studies have demonstrated its efficacy against common agricultural pests.

Herbicidal Properties
In addition to its pesticidal effects, there is potential for this compound to serve as a herbicide. Research indicates that similar compounds can disrupt the growth of unwanted plants by inhibiting specific metabolic pathways essential for plant growth .

Materials Science Applications

Polymer Chemistry
The compound's unique chemical structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of high-performance materials used in various industries .

Electrochemical Sensors
Recent studies have explored the use of imidazole derivatives in electrochemical sensors. Their ability to undergo redox reactions makes them suitable for detecting various analytes, including heavy metals and biomolecules . This application is critical for environmental monitoring and biomedical diagnostics.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thione derivatives revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that treatment with this compound led to a marked increase in apoptotic cell death in breast cancer cell lines. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment, indicating its potential as an anticancer therapeutic.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound is distinguished from similar imidazole derivatives by its unique substitution pattern. Key structural comparisons include:

Compound Name Core Structure Substituents Key Structural Differences
1-Benzoyl-4-(4-fluorophenyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione Imidazole-thione 1-Benzoyl, 4-(4-fluorophenyl), 2,2-dimethyl, 5-thione Unique thione group and dimethyl substitution; lacks oxygen-based heteroatoms.
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole Benzimidazole 5-Fluoro, 6-(benzo[d][1,3]dioxol-5-yloxy), 2-substituted phenyl Fused benzene ring (benzimidazole) and dioxolane substituent; no thione or dimethyl groups.
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole Imidazole 1-(4-Fluorobenzyl), 2-ethylthio, 5-formyl Ethylthio and formyl groups; fluorobenzyl substitution instead of benzoyl.
4-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one Pyrrolone 4-(4-Fluorobenzoyl), 5-(4-fluorophenyl), 3-hydroxy, 1-(imidazolylpropyl) Pyrrolone core instead of imidazole; additional hydroxyl and imidazolylpropyl groups.

Physicochemical Properties

  • Spectroscopic Data : The ethylthio compound in shows IR absorption at 1661 cm⁻¹ (C=O) and distinct ¹H NMR signals for the formyl group (9.6 ppm) . The target compound’s thione group would likely exhibit a strong IR band near 1200–1250 cm⁻¹ (C=S).

Lumping Strategy Considerations

As per , compounds with similar substituents (e.g., fluorophenyl, benzoyl) may be grouped for modeling purposes. However, the target compound’s thione and dimethyl groups justify its distinction from imidazoles with oxygen-based substituents or simpler alkyl chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.